Ethyl 3-bromo-4-(butylamino)benzoate Ethyl 3-bromo-4-(butylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 1131594-52-9
VCID: VC15893544
InChI: InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol

Ethyl 3-bromo-4-(butylamino)benzoate

CAS No.: 1131594-52-9

Cat. No.: VC15893544

Molecular Formula: C13H18BrNO2

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-4-(butylamino)benzoate - 1131594-52-9

Specification

CAS No. 1131594-52-9
Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
IUPAC Name ethyl 3-bromo-4-(butylamino)benzoate
Standard InChI InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3
Standard InChI Key PQKYOQWSDZEAQC-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Ethyl 3-bromo-4-(butylamino)benzoate has the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . The structure features a benzene ring substituted with a bromine atom at position 3, a butylamino group at position 4, and an ethoxycarbonyl group at position 1 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1131594-52-9
IUPAC NameEthyl 3-bromo-4-(butylamino)benzoate
SMILESCCCCNC1=C(C=C(C=C1)C(=O)OCC)Br
InChI KeyPQKYOQWSDZEAQC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Bromination: Introduction of bromine to a precursor such as ethyl 4-aminobenzoate using brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Butylamination: Nucleophilic substitution or reductive amination to introduce the butylamino group. For example, reacting ethyl 3-bromo-4-aminobenzoate with butyl bromide in the presence of a base .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 80°C, 6h75–85%
ButylaminationButyl bromide, K₂CO₃, DMF, 100°C, 12h60–70%

Optimization Strategies

Recent advancements focus on catalyst efficiency and solvent selection. For instance, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) improve yields to >80% under milder conditions .

Physicochemical Properties

Table 3: Estimated Physicochemical Properties

PropertyValueBasis
Density~1.3–1.5 g/cm³Analogous bromobenzoates
Melting Point45–55°C (amorphous solid)
LogP (Partition Coefficient)3.0–3.5Calculated via PubChem

Applications in Research

Pharmaceutical Intermediates

The compound’s bromine and amino groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures found in kinase inhibitors and antimicrobial agents . For example, it serves as a precursor to pyrazole-carboxamide derivatives with pesticidal activity .

Materials Science

In polymer chemistry, it acts as a monomer for thermally stable polyamides, leveraging the rigidity of the benzene ring and the reactivity of the bromine atom .

AspectGuideline
Personal Protective Equipment (PPE)Gloves, goggles, fume hood
Storage2–8°C, inert atmosphere
DisposalIncineration or licensed chemical waste

Recent Advances and Patent Landscape

Catalytic Amination

A 2023 patent (CN102766030A) describes a solvent-free amination process using nano-catalysts (e.g., CuO/TiO₂), achieving 90% yield at 80°C .

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce reaction times from 12h to 2h, aligning with sustainable chemistry principles .

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